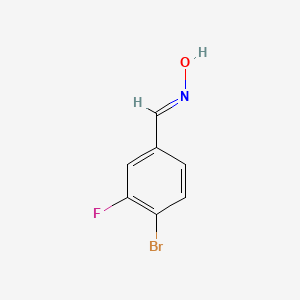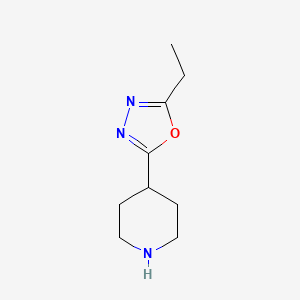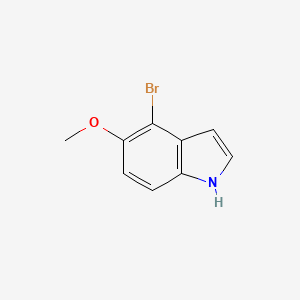![molecular formula C12H13NO3 B1289155 Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 31865-25-5](/img/structure/B1289155.png)
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
概要
説明
The compound of interest, Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a heterocyclic compound that is part of a broader class of azabicyclo compounds. These compounds are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. The azabicyclo structure is characterized by a nitrogen atom incorporated into a bicyclic framework, which can impart unique chemical and physical properties to the molecule.
Synthesis Analysis
The synthesis of related azabicyclo compounds has been reported in the literature. For instance, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which serves as a precursor for further derivatization . Another study reports the synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals such as benzaldehyde, allylamine, and cinnamic acid through a [2+2]-photochemical cyclization . Additionally, the synthesis of 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane as a synthetic intermediate for mitomycins has been achieved, showcasing the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of azabicyclo compounds has been studied using techniques such as x-ray diffraction. For example, the crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane has been determined, revealing a cis-fused aziridine and oxa-cyclopentane ring system in a boat conformation . This detailed structural information is crucial for understanding the reactivity and potential interactions of these molecules in biological systems.
Chemical Reactions Analysis
Azabicyclo compounds can undergo various chemical reactions, which are essential for their application in drug synthesis. The literature describes the transformation of azabicyclo compounds into thiosulfonates or methyl sulfides under specific conditions, demonstrating their reactivity and potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo compounds are influenced by their unique molecular structures. While specific data on this compound is not provided, related compounds have been characterized. For instance, the isolation and characterization of methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates have been reported, with observations of both endo and exo-isomers . These findings suggest that azabicyclo compounds can exist in different isomeric forms, which may have implications for their physical properties such as solubility, melting point, and stability.
科学的研究の応用
Synthesis and Antimalarial Activity
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities. These compounds, with varying side chains and substituents, demonstrated in vitro activity against the malaria-causing Plasmodium falciparum (K1 strain) (Ningsanont et al., 2003).
Synthesis of Bicyclic β-Lactams
This compound is instrumental in the stereoselective synthesis of bicyclic β-lactams, which are valuable in pharmaceutical research. The methodology developed for their synthesis offers a new avenue for drug design (Mollet et al., 2012), (Leemans et al., 2010).
Potential in Neuropathic Pain Treatment
Compounds derived from this compound have shown promise as inhibitors of T-type calcium channels, offering potential therapeutic applications in the treatment of neuropathic pain (Kim & Nam, 2016).
Utility in Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the preparation of functionalized spiro compounds and 3,4-epoxypyrrolines. These products are significant in the synthesis of bioactive compounds and materials science (Smetanin et al., 2020), (Filatov et al., 2017).
Development of Novel Medicinal Compounds
It is employed in the development of novel medicinal compounds, such as β-lactam antibiotics and other therapeutic agents, demonstrating its versatility and importance in medicinal chemistry (Wolan et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H315, H319, H335 . The precautionary statements for this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
生化学分析
Biochemical Properties
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate plays a significant role in biochemical reactions, particularly in enzyme-catalyzed processes. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with proteases, potentially inhibiting their activity . This interaction is crucial as it can modulate the activity of these enzymes, impacting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes involved in metabolic pathways . Additionally, it affects cell signaling by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, inhibiting or activating their function . This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the intensity of these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it can cause toxic effects, including cellular damage and adverse physiological responses . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to be effective.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It is often localized to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can interact with key biomolecules and influence cellular processes. This localization is essential for its function, as it ensures that the compound is in the right place to exert its effects.
特性
IUPAC Name |
benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-6-10-11(7-13)16-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDACFZWWMAUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622937 | |
| Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31865-25-5 | |
| Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)











